molecular formula C18H28D4O3 B1154539 (±)9(10)-EpOME-d4

(±)9(10)-EpOME-d4

Cat. No.: B1154539
M. Wt: 300.5
InChI Key: FBUKMFOXMZRGRB-NPOMILTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(±)9,10-EpOME-d4 contains four deuterium atoms at the 9, 10, 12, and 13 positions. It is intended for use as an internal standard for the quantification of latanoprost by GC- or LC-mass spectrometry (MS). (±)9(10)-EpOME is the 9,10-cis epoxide of linoleic acid, generated by neutrophils during the oxidative burst. It has been recovered from the lungs of hyperoxic rats and from humans with acute respiratory distress syndrome. Mitochondrial dysfunction is the main feature of (±)9(10)-EpOME cytotoxicity, which may be due to the diol metabolites as well as the parent epoxide.

Scientific Research Applications

Epigenetic Research and Chromatin Structure

“(±)9(10)-EpOME-d4” appears to have applications in epigenetic research. Epigenetics involves chemical modifications to DNA and histone proteins, forming a complex network that modulates chromatin structure and genome function (Bernstein, Meissner, & Lander, 2007).

Epigenome Editing

dCas9, a tool related to epigenetic research, is used for site-specific alteration of epigenetic information, particularly in studies involving the epigenome's role in transcription regulation and chromatin structure (Brocken, Tark-Dame, & Dame, 2018).

Biomedical Applications in Electrochemotherapy

Electroporation, a technique that might have relevance to “this compound”, is used in biomedical applications like DNA introduction into cells. Its in vivo applications, such as antitumor electrochemotherapy, demonstrate its interdisciplinary nature, blending physics, chemistry, and biology (Mir et al., 1995).

Immune System Modulation

“this compound” may relate to immune system modulation, as seen in studies where leukotoxins like EpOMEs produced by neutrophils are involved in immune responses (Thompson & Hammock, 2007).

Epigenetic Marks in Human Disease

This compound's relevance extends to understanding the role of epigenetic marks in human diseases. Aberrant placement of epigenetic marks is involved in diseases, emphasizing the need to understand these mechanisms (Portela & Esteller, 2010).

Integrative Analysis for Understanding Regulation

“this compound” could be instrumental in integrative “omics” data analysis, which is crucial in understanding the regulatory mechanisms underlying DNA methylation dynamics (Xie, 2014).

Clinical Developments in Immunotherapeutics

In clinical settings, electroporation is used for delivering DNA-based vaccines and immunotherapeutics, indicating potential application areas for “this compound” in these fields (Bodles-Brakhop, Heller, & Draghia‐Akli, 2009).

Proteome Dynamics

The compound's application may extend to proteomics, as advancements in mass spectrometry in proteomics lead to a better understanding of protein properties, which could be related to “this compound” (Brenes, Afzal, Kent, & Lamond, 2017).

Aging and the Methylome

Studies on aging and the methylome can be linked to “this compound”, as epigenetic changes are crucial in the aging process, indicating potential research areas (McClay et al., 2014).

Role in Insect Immunity

There is evidence that compounds like “this compound” play roles in insect immunity, specifically as immune suppressors in certain species (Vatanparast et al., 2020).

Epigenetic Epidemiology

The compound's relevance is seen in epigenetic epidemiology, where it may help analyze the interplay between etiological factors, molecular characteristics, and disease evolution (Mill & Heijmans, 2013).

Epigenomic Diversity in Plants

Research on epigenomic diversity in plants, such as Arabidopsis thaliana, can be a potential area of application for “this compound”, as it contributes to our understanding of how variation in DNA methylation impacts phenotypes (Kawakatsu et al., 2016).

Properties

Molecular Formula

C18H28D4O3

Molecular Weight

300.5

InChI

InChI=1S/C18H32O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h7,10,16-17H,2-6,8-9,11-15H2,1H3,(H,19,20)/b10-7-/t16-,17+/m1/s1/i7D,10D,16D,17D

InChI Key

FBUKMFOXMZRGRB-NPOMILTLSA-N

SMILES

CCCCC/C([2H])=C([2H])C[C@](O1)([2H])[C@]1([2H])CCCCCCCC(O)=O

Synonyms

(±)9,10-EODE-d4; Leukotoxin-d4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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